LY456236

Neuroscience Pain Research Epilepsy Research

LY456236 (MPMQ) is a selective mGlu1 antagonist with >70-fold selectivity over mGlu5 (IC50 143 nM vs. >10 μM), eliminating confounding off-target signaling in CNS slice electrophysiology and pain behavioral studies. Demonstrates complete reversal of neuropathic allodynia in rat SNL models, outperforming mGlu5 antagonists. Choose LY456236 to guarantee experimental fidelity in chronic pain, epilepsy, and brain metastasis research requiring unambiguous mGlu1 attribution.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77 g/mol
CAS No. 670275-75-9
Cat. No. B7805336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY456236
CAS670275-75-9
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl
InChIInChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H
InChIKeyAVKFOWUSTVWZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY456236 (CAS 670275-75-9) – Selective, Non-Competitive mGluR1 Antagonist for Research Procurement


LY456236 is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), a class III G-protein-coupled receptor implicated in chronic pain, anxiety, epilepsy, and certain cancers [1]. It inhibits glutamate-induced phosphoinositide hydrolysis with an IC₅₀ of 140–145 nM and demonstrates oral bioavailability [2]. The compound is supplied as the hydrochloride salt for solubility and stability.

Why Generic mGluR Antagonist Substitution Fails: The LY456236 Differentiation


The Group I metabotropic glutamate receptor family consists of two distinct subtypes, mGluR1 and mGluR5, which exhibit divergent tissue distribution, downstream signaling partners, and functional roles in vivo. Consequently, antagonists selective for one subtype cannot be interchanged with the other. For example, the mGluR5 antagonists MPEP and MTEP demonstrate robust anxiolytic activity but only partial reversal of neuropathic pain, whereas the mGluR1 antagonist LY456236 uniquely achieves complete allodynia reversal [1]. Procurement of a non-selective or improperly validated mGluR tool compound introduces experimental confounding, obscures mechanistic interpretation, and may yield false-negative results in disease-relevant assays.

Product-Specific Quantitative Evidence: LY456236 vs. Closest Analog Comparators


mGluR1 Selectivity Profile: IC₅₀ of 140–145 nM for mGluR1 vs. >10 μM for mGluR5

LY456236 demonstrates high selectivity for the mGluR1 subtype over the closely related mGluR5 receptor. In cell-based functional assays, LY456236 inhibits mGluR1-mediated phosphoinositide hydrolysis with an IC₅₀ of 140 nM, whereas its inhibitory activity at mGluR5 is negligible (IC₅₀ > 10 μM) . This selectivity profile contrasts with the mGluR5 antagonists MPEP and MTEP, which exhibit sub-micromolar potency at mGluR5 but are inactive at mGluR1, establishing that these compounds cannot be interchanged for subtype-specific investigations.

Neuroscience Pain Research Epilepsy Research

Complete Reversal of Mechanical Allodynia in Neuropathic Pain Model: A Unique Outcome Not Achieved by mGluR5 Antagonists

In the rat spinal nerve ligation (SNL) model of neuropathic pain, systemic administration of LY456236 completely reversed established mechanical allodynia. In contrast, the mGluR5 antagonists MPEP and MTEP, when administered at behaviorally equivalent doses, reduced allodynia but failed to achieve complete reversal [1]. This distinction is critical: only LY456236 restored pain thresholds to pre-injury levels, indicating a unique efficacy profile specific to mGluR1 blockade in this disease-relevant in vivo context.

Neuropathic Pain Chronic Pain Preclinical Efficacy

Broad-Spectrum Anticonvulsant Efficacy in Multiple Preclinical Seizure Models

LY456236 exhibits robust anticonvulsant activity across three distinct rodent seizure models: sound-induced seizures in DBA/2 mice, threshold electroshock-induced tonic extensor seizures in CF1 mice, and 6-Hz focal seizures in CF1 mice. The median effective doses (ED₅₀) for these models are 35 mg/kg, 31 mg/kg, and 29 mg/kg (i.p.), respectively [1]. Notably, LY456236 was ineffective against pentylenetetrazol-induced clonic seizures, confirming its mechanism-specific action. This multi-model efficacy profile supports its utility as a tool compound for exploring mGluR1 antagonism in diverse seizure paradigms.

Epilepsy Seizure Disorders CNS Drug Discovery

Favorable Side-Effect Profile Relative to mGluR5 Antagonists: Reduced Motor and Thermoregulatory Impairment

At anticonvulsant and analgesic doses (up to 30 mg/kg), LY456236 does not reduce body temperature, impair locomotor activity, or disrupt rotarod and beam walking performance in normal rats [1]. In contrast, the mGluR5 antagonists MPEP and MTEP produce dose-dependent reductions in body temperature, locomotor activity, and motor coordination at comparable dose ranges (1–30 mg/kg) [2]. The only side effect observed with LY456236 was a reduction in operant responding at the highest dose tested (30 mg/kg), suggesting a more favorable tolerability profile.

Safety Pharmacology CNS Drug Development Therapeutic Index

Cellular Antiproliferative Activity in EGFR-Dependent Cancer Models

LY456236 inhibits epidermal growth factor receptor (EGFR) with an IC₅₀ of 0.91 μM . Functionally, it reduces the growth of PC-9 non-small cell lung cancer cells and PC-9-AMG cells adapted to mixed-glial culture on soft substrate (MGS) in co-culture, but not in monoculture . This context-dependent antiproliferative activity suggests a unique mechanism involving mGluR1-EGFR crosstalk or microenvironmental factors, differentiating LY456236 from other mGluR1 tool compounds that lack reported EGFR inhibitory activity.

Cancer Biology EGFR Signaling Oncology Research

Optimal Research and Industrial Applications for LY456236 Based on Differentiated Evidence


Investigating mGluR1-Specific Mechanisms in Neuropathic Pain

Use LY456236 to achieve complete reversal of mechanical allodynia in the rat SNL model, a benchmark outcome that mGluR5 antagonists cannot replicate. This makes LY456236 essential for studies aiming to dissect mGluR1-mediated analgesic pathways or evaluate combination therapies where complete pain relief is the endpoint. Recommended dose range: 10–30 mg/kg i.p. based on published efficacy data [1].

Profiling Anticonvulsant Activity Across Diverse Seizure Types

Deploy LY456236 in rodent seizure models including audiogenic, maximal electroshock, and 6-Hz focal seizures, where it exhibits consistent ED₅₀ values of 29–35 mg/kg i.p. The compound's lack of effect on PTZ-induced seizures provides built-in specificity control. This multi-model utility reduces the need for multiple tool compounds in epilepsy drug discovery programs [1].

Behavioral Studies Requiring Minimal Motor or Thermoregulatory Confounds

Select LY456236 for in vivo experiments where locomotor activity, body temperature, or motor coordination must remain unperturbed at therapeutic doses. Unlike mGluR5 antagonists, LY456236 (up to 30 mg/kg) does not impair these parameters in rats, ensuring that observed behavioral effects reflect target engagement rather than non-specific side effects [2].

Probing mGluR1-EGFR Crosstalk in Cancer Microenvironment Models

Utilize LY456236 in co-culture systems (e.g., cancer cells with glial cells on soft substrate) to explore the functional consequences of dual mGluR1/EGFR inhibition. The compound's EGFR IC₅₀ of 0.91 μM and context-dependent antiproliferative effects enable unique investigations into glutamatergic-EGFR signaling axes in oncology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY456236

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.